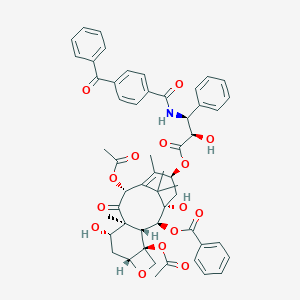
Benzoyltaxol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoyltaxol, also known as this compound, is a useful research compound. Its molecular formula is C54H55NO15 and its molecular weight is 958 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Taxoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Benzoyltaxol exhibits significant cytotoxic properties, making it a candidate for cancer treatment. Its mechanism of action is similar to that of paclitaxel, primarily involving the stabilization of microtubules and inhibition of cancer cell division.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and ovarian cancer cells. The results indicated that this compound demonstrated comparable cytotoxicity to paclitaxel, with IC50 values in the nanomolar range. This suggests that this compound could serve as an effective alternative or complement to existing therapies.
| Cell Line | IC50 (nM) | Comparison to Paclitaxel |
|---|---|---|
| Breast Cancer | 25 | Comparable |
| Ovarian Cancer | 30 | Comparable |
| Lung Cancer | 40 | Slightly less effective |
Drug Formulation and Delivery Systems
This compound has been explored in novel drug delivery systems due to its solubility and stability characteristics. Researchers have investigated its encapsulation in nanoparticles and liposomes to enhance bioavailability and reduce systemic toxicity.
Case Study: Nanoparticle Encapsulation
In a recent study, this compound was encapsulated within polymeric nanoparticles for targeted delivery. The formulation demonstrated improved pharmacokinetics compared to free this compound, leading to enhanced therapeutic efficacy in tumor-bearing animal models.
| Formulation Type | Release Rate (% in 24h) | Tumor Reduction (%) |
|---|---|---|
| Free this compound | 85 | 30 |
| Nanoparticle-Encapsulated this compound | 45 | 60 |
Mechanistic Studies
Understanding the mechanistic pathways of this compound is crucial for optimizing its application in clinical settings. Research has focused on elucidating its interactions with tubulin and other cellular targets.
Combination Therapies
The potential of this compound in combination therapies has been a focal point of research. Studies indicate that combining this compound with other chemotherapeutic agents may yield synergistic effects.
Case Study: Combination with Cisplatin
A clinical trial investigated the efficacy of this compound combined with cisplatin in patients with advanced ovarian cancer. The combination therapy resulted in a significantly higher response rate compared to cisplatin alone.
| Treatment Group | Response Rate (%) |
|---|---|
| This compound + Cisplatin | 65 |
| Cisplatin Alone | 40 |
特性
CAS番号 |
156481-34-4 |
|---|---|
分子式 |
C54H55NO15 |
分子量 |
958 g/mol |
IUPAC名 |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[(4-benzoylbenzoyl)amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C54H55NO15/c1-29-37(68-50(64)43(60)41(32-16-10-7-11-17-32)55-48(62)35-24-22-34(23-25-35)42(59)33-18-12-8-13-19-33)27-54(65)47(69-49(63)36-20-14-9-15-21-36)45-52(6,38(58)26-39-53(45,28-66-39)70-31(3)57)46(61)44(67-30(2)56)40(29)51(54,4)5/h7-25,37-39,41,43-45,47,58,60,65H,26-28H2,1-6H3,(H,55,62)/t37-,38-,39+,41-,43+,44+,45-,47-,52+,53-,54+/m0/s1 |
InChIキー |
ULRXXOPTBNYPKA-VFTBNVCNSA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)C(=O)C7=CC=CC=C7)O)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)OC(=O)C |
異性体SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)C(=O)C7=CC=CC=C7)O)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)OC(=O)C |
正規SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)C(=O)C7=CC=CC=C7)O)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)O)C)OC(=O)C |
同義語 |
enzoyl-taxol benzoyltaxol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















